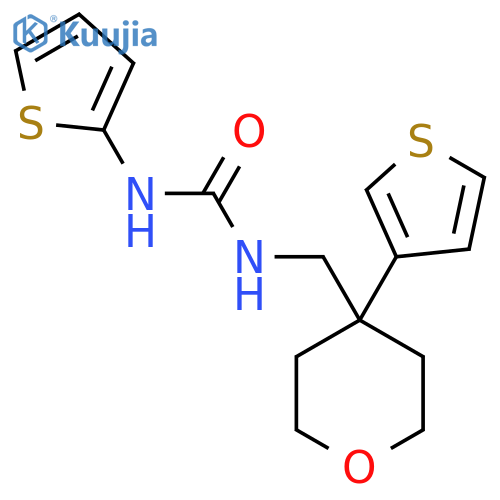Cas no 2319831-47-3 (3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)

2319831-47-3 structure
商品名:3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea
CAS番号:2319831-47-3
MF:C15H18N2O2S2
メガワット:322.445621013641
CID:5354799
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-thiophen-2-yl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
- 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea
-
- インチ: 1S/C15H18N2O2S2/c18-14(17-13-2-1-8-21-13)16-11-15(4-6-19-7-5-15)12-3-9-20-10-12/h1-3,8-10H,4-7,11H2,(H2,16,17,18)
- InChIKey: WXKNGFIXEYLNCV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1(CNC(NC2=CC=CS2)=O)CCOCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 362
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6357-0454-5μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-75mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-25mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-10mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-4mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-100mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-2μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-5mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-40mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6357-0454-20μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 20μmol |
$79.0 | 2023-09-09 |
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
2319831-47-3 (3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea) 関連製品
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量